![molecular formula C14H22N2 B12644673 4-((2-Aminocyclohexyl)methyl)-o-toluidine CAS No. 85586-58-9](/img/structure/B12644673.png)
4-((2-Aminocyclohexyl)methyl)-o-toluidine
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Overview
Description
4-((2-Aminocyclohexyl)methyl)-o-toluidine is an organic compound that features a cyclohexyl ring substituted with an amino group and a methyl group attached to an o-toluidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Aminocyclohexyl)methyl)-o-toluidine typically involves the reaction of o-toluidine with a suitable cyclohexylamine derivative. One common method is the reductive amination of o-toluidine with 2-cyclohexylmethylamine under hydrogenation conditions using a catalyst such as palladium on carbon. The reaction is carried out in an appropriate solvent, such as ethanol, at elevated temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-((2-Aminocyclohexyl)methyl)-o-toluidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled temperatures.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to 4-((2-Aminocyclohexyl)methyl)-o-toluidine exhibit significant anticancer properties. For instance, studies involving analogs of this compound have demonstrated selective cytotoxicity against colon cancer cell lines, particularly those with specific genetic mutations (e.g., APC mutations) . The mechanism of action appears to involve the inhibition of cholesterol biosynthesis, which is crucial for cancer cell proliferation.
Case Study: TASIN Analogs
The development of TASIN analogs, which share structural similarities with this compound, highlighted their potential in targeting mutated cancer cells. In vivo studies showed that these compounds could reduce tumor size and polyp formation in genetically engineered mouse models .
1.2 Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may have applications in treating neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from apoptosis.
Industrial Applications
2.1 Coatings and Paints
The compound's properties make it suitable as a low-VOC (volatile organic compounds) additive in paints and coatings. Its ability to act as a neutralizing agent while maintaining low odor levels is advantageous for manufacturers facing stringent environmental regulations .
Property | This compound | Conventional Amines |
---|---|---|
VOC Level | Low | High |
Odor | Low | High |
Effectiveness | Comparable to conventional amines | Varies |
Chemical Synthesis and Characterization
3.1 Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including amination processes that yield high purity products suitable for further applications.
3.2 Characterization Techniques
Characterization of the compound is performed using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR)
- High-Resolution Mass Spectrometry (HRMS)
- Infrared (IR) Spectroscopy
These methods ensure the accurate identification of the molecular structure and confirm the successful synthesis of the compound.
Mechanism of Action
The mechanism of action of 4-((2-Aminocyclohexyl)methyl)-o-toluidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Aminocyclohexyl)methyl)-aniline
- 4-((2-Aminocyclohexyl)methyl)-m-toluidine
- 4-((2-Aminocyclohexyl)methyl)-p-toluidine
Uniqueness
4-((2-Aminocyclohexyl)methyl)-o-toluidine is unique due to its specific substitution pattern on the aromatic ring and the presence of the cyclohexyl moiety
Biological Activity
4-((2-Aminocyclohexyl)methyl)-o-toluidine, a derivative of ortho-toluidine, is an aromatic amine with significant biological activity. This compound has garnered attention due to its potential interactions with biological systems, particularly in relation to toxicity and carcinogenicity. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential mechanisms of action.
Biological Activity Overview
The biological activity of this compound is primarily characterized by its potential toxicity and carcinogenic effects, similar to other aromatic amines.
Toxicological Studies
Research indicates that exposure to ortho-toluidine and its derivatives can lead to various health issues, including:
- Carcinogenicity : Studies have shown that ortho-toluidine can induce bladder cancer in animal models. The National Cancer Institute reported increased incidences of tumors in rats exposed to ortho-toluidine hydrochloride, highlighting its carcinogenic potential .
- Systemic Effects : Chronic exposure has been associated with anemia, weight loss, central nervous system depression, and skin lesions .
The biological activity of this compound may be attributed to several mechanisms:
- Metabolic Activation : Aromatic amines can undergo metabolic conversion to reactive intermediates that interact with cellular macromolecules, leading to DNA damage and potential mutagenesis .
- Enzyme Interaction : The compound may interact with various enzymes involved in drug metabolism, potentially altering the metabolism of co-administered drugs or endogenous substrates .
Case Studies
Several case studies have explored the effects of ortho-toluidine exposure in occupational settings:
- Bladder Cancer Incidence : A study involving workers exposed to ortho-toluidine during dye production reported a significant increase in bladder cancer cases, with a standardized mortality ratio indicating a strong association between exposure and cancer risk .
- Animal Studies : In rodent models, administration of ortho-toluidine led to the development of various tumors, including transitional-cell carcinomas and sarcomas .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other aromatic amines:
Compound | Carcinogenic Potential | Common Uses |
---|---|---|
Ortho-Toluidine | High | Dyes, pesticides |
Para-Toluidine | Moderate | Dyes |
Aniline | High | Dyes, pharmaceuticals |
Properties
CAS No. |
85586-58-9 |
---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
4-[(2-aminocyclohexyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-8-11(6-7-13(10)15)9-12-4-2-3-5-14(12)16/h6-8,12,14H,2-5,9,15-16H2,1H3 |
InChI Key |
CRHCRZNTDDWSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2CCCCC2N)N |
Origin of Product |
United States |
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